N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate
Description
N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with a trifluoromethyl group at position 2 and a piperidin-4-ylmethylamine moiety at position 3. The hydrochloride hydrate form enhances its solubility and stability, making it suitable for pharmaceutical applications. This compound is of interest in medicinal chemistry due to the trifluoromethyl group’s role in improving metabolic stability and lipophilicity, while the piperidine moiety may contribute to target binding affinity in central nervous system (CNS) or receptor-targeted therapies .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4.ClH.H2O/c16-15(17,18)13-2-1-11-12(22-13)5-8-20-14(11)21-9-10-3-6-19-7-4-10;;/h1-2,5,8,10,19H,3-4,6-7,9H2,(H,20,21);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAFFCBXKSLMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC3=C2C=CC(=N3)C(F)(F)F.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356114-70-9 | |
| Record name | N-(piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate is a compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C21H22F3N5•HCl•H2O
- Molecular Weight : 430.88 g/mol
- CAS Number : 72469-39-7
The compound primarily acts as an inhibitor of Class I PI3-kinase enzymes, which play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, and survival. Inhibition of these enzymes is associated with anti-tumor effects, making this compound a candidate for cancer therapy. Specifically, it has shown effectiveness against various malignancies by disrupting uncontrolled cellular proliferation linked to malignancies and inflammatory diseases .
Anti-Tumor Activity
Research has indicated that this compound exhibits significant anti-tumor properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 12.7 | Induction of apoptosis |
| HCT116 (Colon Cancer) | 10.5 | Cell cycle arrest |
These results suggest that the compound can effectively inhibit tumor growth and induce apoptosis in cancer cells.
Anti-inflammatory Effects
In addition to its anti-tumor activity, the compound has been shown to possess anti-inflammatory properties. It may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease by modulating immune responses and reducing inflammatory cytokine production .
Case Studies
-
Study on Breast Cancer Cells :
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 48 hours of exposure. -
Inflammatory Disease Model :
In animal models of rheumatoid arthritis, administration of the compound led to reduced swelling and joint damage compared to control groups, indicating its potential as an anti-inflammatory agent.
Scientific Research Applications
Basic Information
- Chemical Formula : C₁₅H₂₀ClF₃N₄O
- Molecular Weight : 335.80 g/mol
- CAS Number : 1356114-70-9
- Hydrochloride Salt : Yes
- Hydrate Form : Yes
Structure
The compound features a naphthyridine core with a trifluoromethyl group and a piperidine moiety, which contributes to its biological activity. The presence of the trifluoromethyl group is particularly notable as it can enhance the lipophilicity and metabolic stability of the compound.
Medicinal Chemistry
N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate has been investigated for its potential as a therapeutic agent. Research indicates its efficacy in targeting specific receptors involved in neurological disorders, such as:
- Muscarinic Receptors : The compound may act as an antagonist at muscarinic receptors, which are implicated in various neurological conditions, including Alzheimer's disease and schizophrenia .
Anticancer Activity
Studies have shown that derivatives of naphthyridine compounds exhibit anticancer properties. The unique structure of N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine may contribute to its ability to inhibit tumor growth by interfering with cancer cell signaling pathways .
Neuropharmacology
Research highlights the potential role of this compound in neuropharmacology, particularly in modulating neurotransmitter systems. Its interaction with dopamine and serotonin receptors suggests possible applications in treating mood disorders and anxiety .
Synthetic Chemistry
The synthesis of this compound has been explored for developing new chemical entities with enhanced pharmacological profiles. The synthetic routes often involve multi-step processes that allow for the introduction of various functional groups to optimize biological activity .
Case Study 1: Muscarinic Receptor Antagonism
In a study examining muscarinic receptor antagonists, N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine was shown to effectively block M4 muscarinic receptors in vitro. This action suggests potential therapeutic benefits for conditions like schizophrenia where M4 receptor modulation is beneficial.
Case Study 2: Antitumor Activity
A research article reported on the anticancer effects of naphthyridine derivatives, including N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine. The study demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
N-Piperidin-4-yl-2-(trifluoromethyl)-1,6-naphthyridin-5-amine Hydrochloride Monohydrate
Structural Difference : The absence of a methylene (-CH2-) linker between the piperidine and naphthyridine distinguishes this compound from the target molecule.
Implications :
- Reduced steric bulk may enhance binding to flat hydrophobic pockets in target proteins.
- Lower molecular weight (estimated ~397.8 g/mol vs. ~411.8 g/mol for the target compound) could improve solubility .
Availability : Priced at €425.00 per gram (CymitQuimica, Ref: 10-F016062), suggesting comparable synthetic complexity .
1-[3-(4-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
Structural Difference : Replaces the naphthyridine core with a 1,2,4-thiadiazole ring and incorporates a 4-fluorophenyl group.
Implications :
Key Observations :
- The trifluoromethyl group in both naphthyridine derivatives enhances resistance to oxidative metabolism compared to non-fluorinated analogues .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(Piperidin-4-ylmethyl)-2-(trifluoromethyl)-1,6-naphthyridin-5-amine hydrochloride hydrate, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of piperidinylmethylamine with trifluoromethyl-substituted naphthyridine intermediates. Key steps include protecting group strategies (e.g., tert-butyl carbamate) and acid-mediated deprotection to yield the hydrochloride hydrate form. Structural confirmation is achieved through mass spectrometry (MS) for molecular weight verification and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm backbone connectivity and substituent positions. For example, the piperidine ring protons typically appear as multiplets in the δ 1.5–3.0 ppm range in ¹H-NMR .
Q. How can researchers assess the purity and stability of this compound under different storage conditions?
- Methodological Answer : Purity is determined via high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold). Stability studies involve accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Lyophilization is recommended for long-term storage to prevent hydrate decomposition. Periodic NMR and MS analysis over 6–12 months can monitor degradation products, such as free base formation or trifluoromethyl group hydrolysis .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Electrophysiological assays (e.g., intracellular recordings) or receptor-binding studies using transfected cell lines (e.g., HEK293 cells expressing target receptors) are effective for evaluating activity. For example, slow excitatory postsynaptic potential (EPSP) modulation can be measured in myenteric neurons, as demonstrated for structurally related piperidinyl compounds . Dose-response curves (IC₅₀/EC₅₀) should be generated with controls like 5-HT receptor agonists/antagonists.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the trifluoromethyl and piperidinylmethyl groups for enhanced target selectivity?
- Methodological Answer : Systematic substitution of the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) and modification of the piperidine ring (e.g., N-methylation, spirocyclic derivatives) can elucidate SAR. Computational docking studies (e.g., AutoDock Vina) paired with in vitro binding assays (e.g., radioligand displacement) identify key interactions. For instance, the trifluoromethyl group’s electronegativity may enhance binding to hydrophobic pockets in target proteins, as seen in analogous pyrimidine derivatives .
Q. What strategies resolve contradictions between computational predictions and experimental binding data?
- Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor dynamics under physiological conditions. Validate with mutagenesis studies (e.g., alanine scanning) to pinpoint critical residues. Cross-validate using orthogonal techniques like surface plasmon resonance (SPR) for kinetic binding analysis .
Q. How can researchers design experiments to probe the compound’s mechanism of action in complex biological systems (e.g., neuronal networks)?
- Methodological Answer : Employ optogenetic or calcium imaging techniques in ex vivo tissue preparations (e.g., murine enteric ganglia) to monitor real-time neuronal activity. Pair with RNA-seq or phosphoproteomics to identify downstream signaling pathways. For example, intracellular cAMP/PKA modulation by piperidinyl derivatives has been linked to slow EPSP regulation .
Q. What advanced analytical methods characterize degradation pathways under oxidative stress?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with collision-induced dissociation (CID) identifies degradation products. Accelerated oxidative stress tests (e.g., H₂O₂ exposure) reveal labile sites. For instance, the naphthyridine core may undergo hydroxylation, while the piperidinylmethyl group could form N-oxides .
Q. How can solubility and bioavailability be improved without compromising target affinity?
- Methodological Answer : Prodrug strategies (e.g., phosphate esters) or co-crystallization with cyclodextrins enhance aqueous solubility. Parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models predict intestinal absorption. Retain the trifluoromethyl group for target engagement while introducing hydrophilic substituents (e.g., PEG linkers) on the piperidine nitrogen .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
